molecular formula C6H4BClFNO4 B2405211 (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid CAS No. 2377608-37-0

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid

Cat. No.: B2405211
CAS No.: 2377608-37-0
M. Wt: 219.36
InChI Key: BEUGXSNBTNZPQP-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and nitro groups. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of anilines.

Scientific Research Applications

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)boronic acid
  • (4-Fluoro-3-chlorophenyl)boronic acid

Uniqueness

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid is unique due to the presence of both electron-withdrawing (nitro, chloro, and fluoro) groups on the phenyl ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .

Properties

IUPAC Name

(4-chloro-2-fluoro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGXSNBTNZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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